

Spectroscopic Profile of 1,3-Dibromoacetone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dibromoacetone

Cat. No.: B016897

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1,3-Dibromoacetone** (CAS No. 816-39-7), a reactive bifunctional molecule utilized in various chemical syntheses. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **1,3-Dibromoacetone** are summarized in the tables below. Note that while mass spectrometry data is derived from experimental sources, nuclear magnetic resonance and infrared data are based on established predictive models and typical functional group frequencies due to the limited availability of published experimental spectra.

Mass Spectrometry (MS)

The mass spectrum of **1,3-Dibromoacetone** is characterized by a molecular ion peak and distinct fragmentation patterns resulting from the presence of two bromine isotopes (^{79}Br and ^{81}Br) and alpha-cleavage typical of ketones.

Table 1: Mass Spectrometry Data for **1,3-Dibromoacetone**

m/z	Relative Intensity	Proposed Fragment	Notes
214, 216, 218	Moderate	$[\text{C}_3\text{H}_4\text{Br}_2\text{O}]^+$	Molecular ion cluster, showing the characteristic isotopic pattern for two bromine atoms.
121, 123	High	$[\text{C}_2\text{H}_2\text{BrO}]^+$	Result of α -cleavage with loss of a CH_2Br radical.
42	High	$[\text{C}_3\text{H}_2\text{O}]^+$	Further fragmentation.

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.2.1 ^1H NMR Spectroscopy (Predicted)

Due to the molecule's symmetry, the four protons of **1,3-Dibromoacetone** are chemically equivalent, resulting in a single resonance in the ^1H NMR spectrum.

Table 2: Predicted ^1H NMR Data for **1,3-Dibromoacetone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.0 - 4.2	Singlet	4H	CH_2

1.2.2 ^{13}C NMR Spectroscopy (Predicted)

The ^{13}C NMR spectrum is predicted to show two distinct signals, corresponding to the carbonyl carbon and the two equivalent methylene carbons.

Table 3: Predicted ^{13}C NMR Data for **1,3-Dibromoacetone**

Chemical Shift (δ) ppm	Assignment
~195 - 205	C=O
~35 - 45	CH ₂

Infrared (IR) Spectroscopy

The IR spectrum of **1,3-Dibromoacetone** is expected to display characteristic absorption bands for the carbonyl (C=O) group and the carbon-bromine (C-Br) bonds.

Table 4: Characteristic IR Absorption Bands for **1,3-Dibromoacetone**

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~1715	C=O Stretch	Ketone
690 - 515	C-Br Stretch	Alkyl Halide

Note: The C=O stretching frequency for saturated aliphatic ketones typically appears around 1715 cm⁻¹.^{[2][3]} The C-Br stretching vibration is found in the fingerprint region between 690-515 cm⁻¹.^{[4][5]}

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

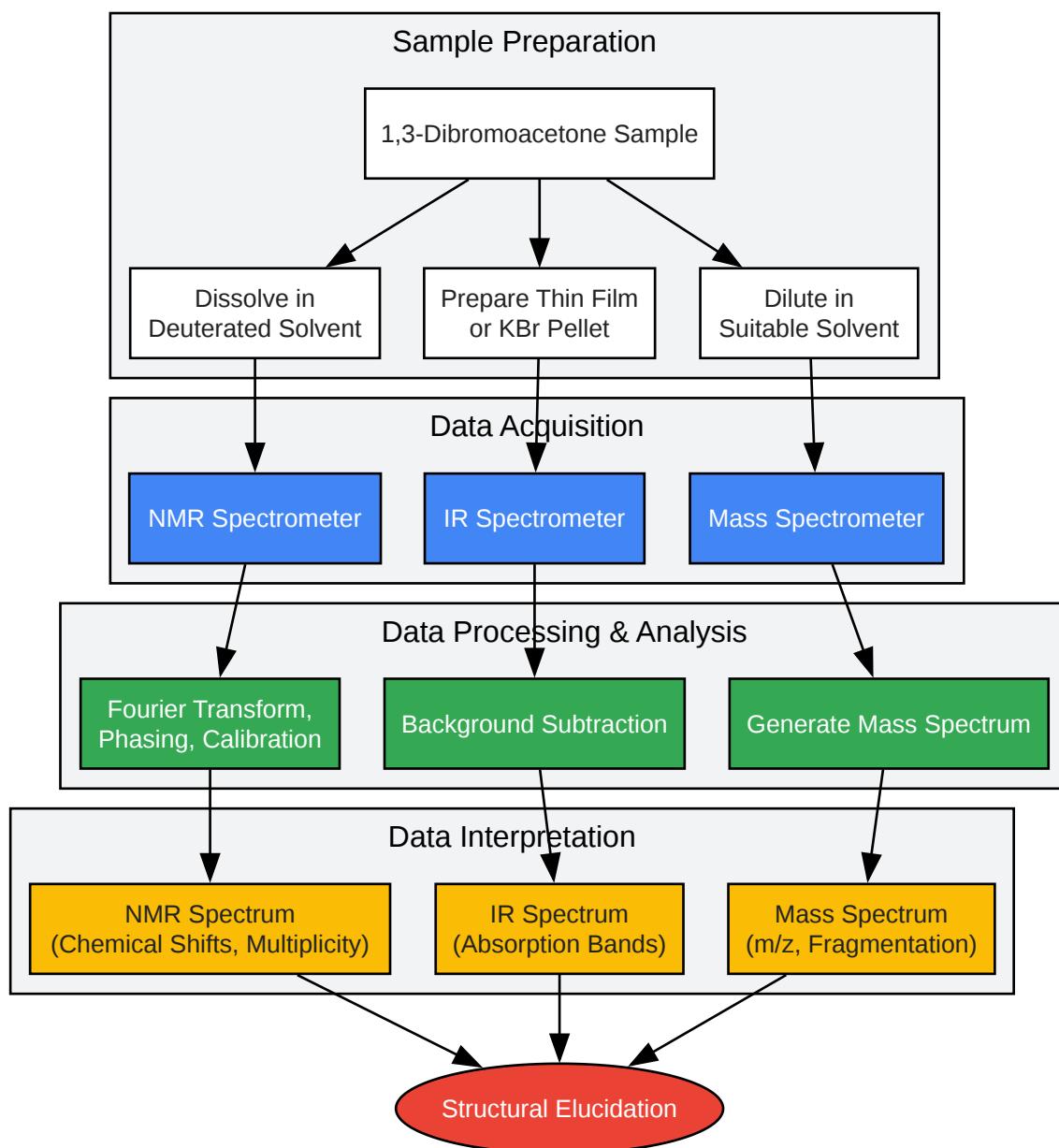
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **1,3-Dibromoacetone** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to optimize homogeneity and obtain high-resolution spectra.
- Data Acquisition:
 - ^1H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
 - ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans is required.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquid/Low Melting Solid: Place a small amount of **1,3-Dibromoacetone** between two salt plates (e.g., NaCl or KBr) to create a thin film.
 - Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
- Instrument Setup:
 - Ensure the spectrometer's sample compartment is clean and dry.
 - Perform a background scan to account for atmospheric CO_2 and H_2O .
- Data Acquisition:


- Place the prepared sample in the spectrometer's beam path.
- Acquire the spectrum, typically over a range of 4000-400 cm^{-1} . Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like **1,3-Dibromoacetone**, direct injection or infusion via a suitable solvent can be used.
- Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method for this type of molecule, which involves bombarding the sample with a high-energy electron beam. [6]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,3-Dibromoacetone**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **1,3-Dibromoacetone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dibromo-2-propanone | C3H4Br2O | CID 69952 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dibromoacetone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016897#spectroscopic-data-of-1-3-dibromoacetone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com